molecular formula C15H13ClN2O2 B5714460 N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide

N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5714460
M. Wt: 288.73 g/mol
InChI Key: FIZNETMMHYPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide, also known as CB-30865, is a chemical compound that has gained attention in the field of scientific research. CB-30865 is a benzimidazole derivative that has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cytoskeleton of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. This compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is its potential as a chemotherapeutic agent for the treatment of cancer. However, its use in clinical trials is limited by its poor solubility and bioavailability. Another limitation is that this compound has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the research and development of N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the optimization of this compound's pharmacokinetics and toxicity profile for use in clinical trials. Additionally, further research is needed to explore the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-chloro-4-methylbenzoic acid with o-phenylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then reacted with N,N'-carbonyldiimidazole (CDI) to obtain the final product.

Scientific Research Applications

N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-7-8-12(9-13(10)16)15(19)20-18-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZNETMMHYPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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